

PD173074 as a Tool Compound for FGFR Research: A Comparative Guide

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Compound of Interest		
Compound Name:	PD173956	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fibroblast growth factor receptor (FGFR) inhibitor, PD173074, with other commonly used research compounds. The information herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool compound for their studies of FGFR signaling.

Introduction to FGFR Signaling and Inhibition

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis. [1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[1] Consequently, FGFRs have become a key therapeutic target.

PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of FGFRs.[2][3] It primarily targets FGFR1 and FGFR3, with secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Its high selectivity and potent activity have established it as a valuable tool in cancer research and developmental biology.[2][5] This guide compares the biochemical and cellular activity of PD173074 with other well-characterized FGFR tyrosine kinase inhibitors (TKIs).

Mechanism of Action

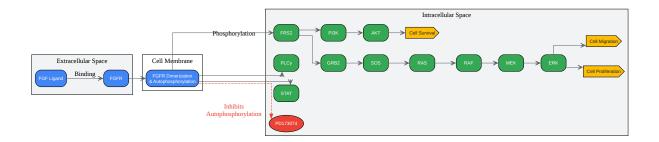




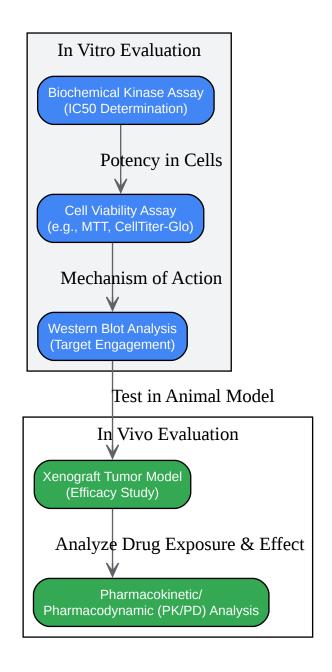


PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs. [2][4] This action prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the receptor.[4] This inhibition of the initial activation step halts the downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][6]









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